molecular formula C7H12BrNO B1443915 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide CAS No. 1270785-91-5

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide

Cat. No. B1443915
CAS RN: 1270785-91-5
M. Wt: 206.08 g/mol
InChI Key: AZUFNEWLMKNWEB-UHFFFAOYSA-N
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Description

“2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” is a chemical compound. Its molecular formula is C8H8BrNO . It is a derivative of benzamide .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” can be represented by the formula C8H8BrNO . The compound contains a benzamide moiety .

Scientific Research Applications

Synthesis of Bioactive Indole Derivatives

Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide can serve as a precursor in the synthesis of such indole derivatives. By incorporating the indole nucleus, which is aromatic and biologically active, researchers can develop new pharmacophores with potential therapeutic applications .

Antiviral Agent Development

The structure of 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide allows for the creation of compounds that can inhibit viral activity. For instance, derivatives of this compound could be synthesized to target RNA or DNA viruses, providing a pathway for the development of new antiviral medications .

Anti-inflammatory Applications

Due to its structural flexibility, 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide can be used to synthesize compounds with anti-inflammatory properties. These compounds could play a crucial role in the treatment of chronic inflammatory diseases by inhibiting key pathways involved in the inflammatory response .

Anticancer Research

The compound’s potential to be modified into various scaffolds makes it a valuable asset in anticancer research. By targeting specific pathways or receptors in cancer cells, derivatives of 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide could lead to the development of novel anticancer drugs .

Antimicrobial and Antitubercular Activity

Researchers can utilize 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide to create derivatives with antimicrobial and antitubercular effects. These derivatives could contribute to the fight against resistant strains of bacteria and tuberculosis .

Antidiabetic and Antimalarial Research

The compound can also be used to synthesize molecules with antidiabetic and antimalarial activities. This is particularly important for developing treatments for prevalent diseases like diabetes and malaria, which affect millions worldwide .

Neuropharmacological Studies

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide: may be used in the synthesis of compounds that affect the central nervous system. These compounds could be investigated for their potential use in treating neurodegenerative diseases or as anesthetics .

Agricultural Applications

Indole derivatives, which can be synthesized from 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide , are significant in agriculture. They can be used to produce plant hormones like indole-3-acetic acid, which is essential for plant growth and development .

properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUFNEWLMKNWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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